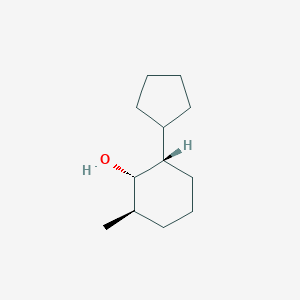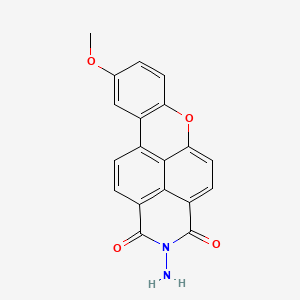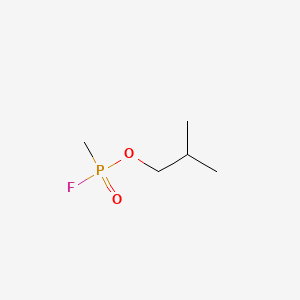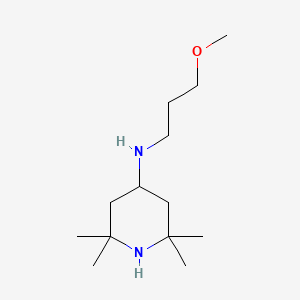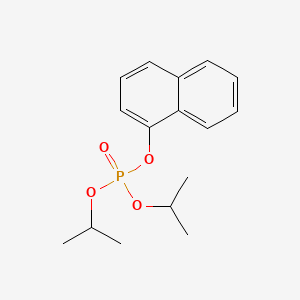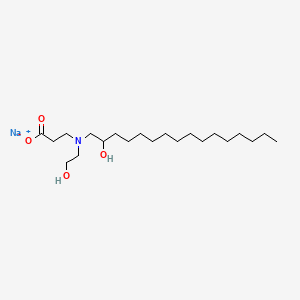
Octadecyl 2-methyl-3-(tridecylthio)propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octadecyl 2-methyl-3-(tridecylthio)propionate: is an organic compound with the molecular formula C35H70O2S It is a long-chain ester that features both an octadecyl group and a tridecylthio group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of octadecyl 2-methyl-3-(tridecylthio)propionate typically involves the esterification of 2-methyl-3-(tridecylthio)propanoic acid with octadecanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Octadecyl 2-methyl-3-(tridecylthio)propionate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the tridecylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can participate in nucleophilic substitution reactions, where the alkoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters or thioesters.
Wissenschaftliche Forschungsanwendungen
Octadecyl 2-methyl-3-(tridecylthio)propionate has several scientific research applications:
Chemistry: Used as a surfactant or emulsifier in various chemical formulations.
Biology: Investigated for its potential as a bioactive compound in cell membrane studies.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of lubricants, coatings, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of octadecyl 2-methyl-3-(tridecylthio)propionate involves its interaction with lipid membranes due to its amphiphilic structure. The octadecyl group interacts with the hydrophobic core of lipid bilayers, while the ester and tridecylthio groups can participate in various chemical interactions. This compound can modulate membrane fluidity and permeability, making it useful in applications such as drug delivery and membrane studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Octadecyl 2-methyl-3-(dodecylthio)propionate
- Octadecyl 2-methyl-3-(hexadecylthio)propionate
- Octadecyl 2-methyl-3-(octylthio)propionate
Uniqueness
Octadecyl 2-methyl-3-(tridecylthio)propionate is unique due to its specific combination of long-chain alkyl groups and a thioester functionality. This combination imparts distinct physicochemical properties, such as enhanced hydrophobicity and specific reactivity, which are not observed in similar compounds with shorter or different alkyl chains.
Eigenschaften
CAS-Nummer |
36994-36-2 |
|---|---|
Molekularformel |
C35H70O2S |
Molekulargewicht |
555.0 g/mol |
IUPAC-Name |
octadecyl 2-methyl-3-tridecylsulfanylpropanoate |
InChI |
InChI=1S/C35H70O2S/c1-4-6-8-10-12-14-16-17-18-19-20-21-23-25-27-29-31-37-35(36)34(3)33-38-32-30-28-26-24-22-15-13-11-9-7-5-2/h34H,4-33H2,1-3H3 |
InChI-Schlüssel |
CUFPJSAZAYYDAT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C(C)CSCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


